Xylometazoline

Catalog No.
S564520
CAS No.
526-36-3
M.F
C16H24N2
M. Wt
244.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xylometazoline

CAS Number

526-36-3

Product Name

Xylometazoline

IUPAC Name

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

InChI

InChI=1S/C16H24N2/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15/h8-9H,6-7,10H2,1-5H3,(H,17,18)

InChI Key

HUCJFAOMUPXHDK-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-(4'-tert-butyl-2',6'-dimethylphenylmethyl)imidazoline, Amidrin, Balkis, Chlorohist-LA, Decongest, espa-rhin, Gelonasal, Idasal, Idril N, Imidin, Nasan, Nasengel AL, NasenGel ratiopharm, Nasenspray AL, NasenSpray ratiopharm, Nasentropfen AL, NasenTropfen ratiopharm, Novorin, Otradrops, Otraspray, Otriven, Otrivin, Otrivin Mentol, Rapako, schnupfen endrine, Snup, stas, xylometazoline, xylometazoline hydrochloride, xylometazoline monohydrochloride

Canonical SMILES

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C

The exact mass of the compound Xylometazoline is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Xylometazoline is a direct-acting alpha-adrenergic agonist belonging to the imidazoline class of compounds, primarily utilized for its vasoconstrictive properties. In formulation and research settings, it is most commonly supplied as Xylometazoline Hydrochloride, a water-soluble salt, to facilitate its use in aqueous nasal sprays and drops. Its principal mechanism of action involves stimulating α1 and α2 adrenergic receptors in the nasal mucosa, which leads to the constriction of blood vessels, reducing swelling and nasal congestion. This positions it as a standard reference compound in studies of sympathomimetic drugs and a key active pharmaceutical ingredient (API) in formulations for rhinitis and sinusitis.

References

While chemically similar to other imidazoline derivatives like oxymetazoline and naphazoline, xylometazoline exhibits a distinct pharmacological profile that makes direct substitution problematic in controlled research and formulation development. Differences in receptor binding affinities, particularly at α1A and α2B adrenoceptors, lead to quantifiable variations in potency and duration of action compared to its analogs. For instance, the longer duration of action of oxymetazoline (up to 12 hours) versus xylometazoline (up to 10 hours) necessitates different dosing regimens and can influence the potential for rebound congestion, a critical factor in formulation safety and efficacy studies. Therefore, selecting xylometazoline is often a deliberate choice based on a required intermediate duration of action and a well-characterized receptor interaction profile, making arbitrary substitution with other imidazolines unsuitable for achieving reproducible results.

References

Differentiated Receptor Affinity Profile Compared to Oxymetazoline

In radioligand competition studies using transfected HEK293 cells, xylometazoline demonstrated a significantly different affinity profile for α-adrenoceptor subtypes compared to oxymetazoline. Notably, xylometazoline showed a higher affinity for the α(2B)-adrenoceptor subtype, whereas oxymetazoline had a higher affinity for the α(1A) subtype. Although both compounds act as full agonists at α(2B) receptors, oxymetazoline was found to be significantly more potent.

Evidence DimensionReceptor Subtype Affinity
Target Compound DataHigher affinity for α(2B)-adrenoceptors
Comparator Or BaselineOxymetazoline: Higher affinity for α(1A)-adrenoceptors
Quantified DifferenceQualitatively significant difference in subtype affinity, with oxymetazoline showing higher potency at α(2B) despite lower affinity.
ConditionsRadioligand competition studies in transfected HEK293 cells.

This distinct receptor affinity profile is critical for mechanistic studies, enabling researchers to probe the specific roles of α(2B) vs. α(1A) receptor subtypes in vasoconstriction and related signaling pathways.

Intermediate Duration of Action: A Key Differentiator from Short- and Long-Acting Imidazolines

In a comparative study using acoustic rhinometry on healthy volunteers, 0.1% xylometazoline demonstrated a sustained decongestive effect for at least 4 hours. This contrasts sharply with short-acting imidazolines like naphazoline (0.02%) and tetryzoline (0.1%), which had no discernible effect after 4 hours. While the longer-acting oxymetazoline (0.05%) was still effective at 8 hours, xylometazoline's intermediate duration provides a distinct therapeutic window. The onset of action for xylometazoline is rapid, typically within 5-10 minutes.

Evidence DimensionDuration of Decongestive Effect
Target Compound DataAppreciable effect at 4 hours (for 0.1% solution)
Comparator Or BaselineNaphazoline (0.02%) and Tetryzoline (0.1%): No effect at 4 hours. Oxymetazoline (0.05%): Relevant effect still present at 8 hours.
Quantified DifferenceXylometazoline has a duration of action of up to 10 hours, longer than naphazoline (4 hours) but shorter than oxymetazoline (up to 12 hours).
ConditionsAcoustic rhinometry measurements in healthy adult volunteers over an 8-hour period.

For formulation development and pharmacokinetic studies, xylometazoline's intermediate duration allows for twice-daily dosing models without the prolonged receptor engagement of oxymetazoline, which can be a confounding factor in studies on receptor desensitization or rebound effects.

Formulation Compatibility: Suitability of the Free Base for Lipophilic Systems

While typically supplied as the hydrochloride salt for aqueous solutions, the free base form of xylometazoline (CAS 526-36-3) is lipophilic. This property makes it a suitable candidate for incorporation into non-aqueous, lipophilic formulations where the hydrochloride salt would be insoluble. The conversion from the hydrochloride salt to the free base is a standard procedure, resulting in a substance soluble in ethanol, acetone, chloroform, and hexane, but practically insoluble in water.

Evidence DimensionSolubility
Target Compound DataXylometazoline (free base) is soluble in lipophilic solvents (ethanol, acetone, chloroform, hexane).
Comparator Or BaselineXylometazoline Hydrochloride is freely soluble in water and ethanol.
Quantified DifferenceQualitative shift from hydrophilic (salt) to lipophilic (base) character.
ConditionsStandard solubility testing as per European Pharmacopoeia guidelines.

Procuring the free base form is essential for developing novel drug delivery systems, such as ointments, oily drops, or transdermal patches, where API solubility in a non-polar vehicle is a primary formulation requirement.

Comparative Pharmacodynamics Research

Ideal for studies designed to differentiate the physiological effects of α(2B) versus α(1A) adrenergic receptor activation. Its distinct receptor affinity profile compared to oxymetazoline allows for its use as a tool compound to isolate and study specific adrenergic signaling pathways in vasoconstriction.

Intermediate-Duration Decongestant Formulation Development

Serves as the active pharmaceutical ingredient (API) of choice for nasal decongestant formulations where a duration of action between 8-10 hours is desired. This avoids the shorter efficacy of compounds like naphazoline and the longer, potentially complicating, effects of oxymetazoline, making it a suitable candidate for standard twice-daily dosing regimens.

Development of Lipophilic and Mucoadhesive Drug Delivery Systems

The free base form is specifically suited for research and development of non-aqueous formulations such as ointments or oily nasal drops due to its lipophilic nature. Furthermore, the hydrochloride salt is widely used as a model compound in the development of mucoadhesive gels designed to provide sustained release over several hours, leveraging its established efficacy and safety profile.

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

244.193948774 Da

Monoisotopic Mass

244.193948774 Da

Heavy Atom Count

18

LogP

3.2
3.2

Melting Point

317-329
131 - 133 °C

UNII

WPY40FTH8K

Related CAS

1218-35-5 (mono-hydrochloride)

Drug Indication

Xylometazoline is indicated for the temporary relief of nasal congestion due to cold, hay fever or other respiratory allergies.

Mechanism of Action

Nasal congestion is caused by various etiologies, such as rhinosinusitis and allergic or non-allergic rhinitis, leading to congestion of the venous sinusoids lining the nasal mucosa. Activation of α-adrenergic receptors leads to vasoconstriction of the blood vessels of the nasal mucosa and resumption of nasal airflow. As the most abundantly expressed in the human nasal mucosa, α1A- and α2B-adrenoceptors may play the most important role in vasoconstriction of the human nasal mucosa. Xylometazoline is a more selective agonist at α2B-adrenoceptors, with affinity at α1A-, α2A-, α2C-, α1B-, and α1D-adrenoceptors. Xylometazoline decreases nasal resistance during inspiration and expiration and increases the volume of nasal airflow. Compared to [oxymetazoline], another imidazoline nasal decongestant, xylometazoline had a slightly faster onset of action although they had a similar duration of action. In one study, subjects with nasal congestion reported relief of earache and sore throat in addition to nasal decongestion: it is speculated that oxymetazoline mediates this effect by causing vasoconstriction of the nasal mucosa that contains the venous sinuses and nasal decongestion allows breathing through the nose, providing relief from sore throat caused by mouth breathing that dries and irritates the throat.

Other CAS

526-36-3

Absorption Distribution and Excretion

No information is available on xylometazoline pharmacokinetics.

Metabolism Metabolites

No information is available on xylometazoline pharmacokinetics.

Wikipedia

Xylometazoline

Biological Half Life

No information is available on xylometazoline pharmacokinetics.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Topical nasal xylometazoline for flexible bronchoscopy (VAIN): A randomized, double-blind, placebo-controlled trial

P B Sryma, Saurabh Mittal, Pawan Tiwari, Anant Mohan, Vijay Hadda, Randeep Guleria, Karan Madan
PMID: 33518471   DOI: 10.1016/j.resinv.2020.12.004

Abstract

The role of topical nasal vasoconstrictor administration during flexible bronchoscopy is unclear.
Consecutive subjects undergoing flexible bronchoscopy were randomized to receive either topical xylometazoline (0.1%) or placebo (saline nasal spray, 0.74% w/v isotonic solution) before bronchoscopy. Background topical anesthesia included 2% nasal lignocaine gel, pharyngeal spray of 10% lignocaine, and 1% lignocaine solution for spray-as-you-go administration. The primary outcome was the operator rated ease of nasal negotiation of the bronchoscope on the visual analog scale (Negotiation VAS). Secondary objectives included assistant rated facial pain scale score, patient-rated nasal pain score (Pain VAS), time to reach the vocal cords after bronchoscope insertion, operator rated nasal mucosal trauma score (Trauma VAS), hemodynamic changes, and complications between the groups.
In all, 148 subjects were recruited and randomized to the placebo (73) and xylometazoline groups (75). Operator rated ease of nasal bronchoscope negotiation (Negotiation VAS) was similar in both the groups [Median (IQR), 1 (1-2) in both groups, p = 0.79]. There were no differences in the other outcomes including assistant rated score of facial pain [(Median (IQR), 2 (2-4) placebo and 2 (2-4) xylometazoline, p = 0.36], Pain VAS [Median (IQR), placebo 2 (1-2) and xylometazoline 2 (1-3), p = 0.28], Trauma VAS, [Median (IQR), placebo 1 (0-2) and xylometazoline 1 (0-1), p = 0.28], hemodynamic changes, or complications between the two groups.
The findings of this study do not support the administration of topical nasal xylometazoline in flexible bronchoscopy.
Trial registered on Clinicaltrials.gov, www.clinicaltrials.gov
, on January 02, 2018.


Ophthalmic adverse effects of nasal decongestants on an experimental rat model

Ayse Ipek Akyuz Unsal, Yesim Basal, Serap Birincioglu, Tolga Kocaturk, Harun Cakmak, Alparslan Unsal, Gizem Cakiroz, Nüket Eliyatkın, Ozden Yukselen, Buket Demirci
PMID: 29538595   DOI: 10.5935/0004-2749.20180012

Abstract

To investigate the potential effects of chronic exposure to a nasal decongestant and its excipients on ocular tissues using an experimental rat model.
Sixty adult male Wistar rats were randomized into six groups. The first two groups were control (serum physiologic) and Otrivine® groups. The remaining four groups received the Otrivine excipients xylometazoline, benzalkonium chloride, sorbitol, and ethylene diamine tetra acetic acid. Medications were applied into both nostrils twice a day for 8 weeks. Before the rats were sacrificed, epithelial staining, the Schirmer test, and intraocular pressure measurements were performed under ketamine/xylasine anesthesia (50 and 5 mg/kg, respectively).
Epithelial defects and dry eye were common findings in all study groups. Cataracts developed in two cases clinically. Histopathological evaluation revealed many different pathological alterations in all parts of the ocular tissues such as corneal edema, polypoid proliferation and hyalinization of the vessel wall, cystic formation of the lens, retinal nerve fiber layer degeneration, and corpora amylacea formation of the lacrimal gland.
Prolonged usage of the nasal decongestant xylometazoline and its excipients may cause ophthalmic problems such as dry eyes, corneal edema, cataracts, retinal nerve fiber layer, and vascular damage in rats. Although these results were obtained from experimental animals, ophthalmologists should keep in mind the potential ophthalmic adverse effects of this medicine and/or its excipients and exercise caution with drugs containing xylometazoline, ethylene diamine tetra acetic acid, benzalkonium chloride and sorbitol for patients with underlying ocular problems.


Recurrent thunderclap headaches from reversible cerebral vasoconstriction syndrome associated with duloxetine, xylometazoline and rhinitis medicamentosa

Hoang Pham, Stéphanie Gosselin-Lefebvre, Persia Pourshahnazari, Samuel Yip
PMID: 33168762   DOI: 10.1503/cmaj.201234

Abstract




The effect of topical xylometazoline on Eustachian tube function

K S Joshi, V W Q Ho, M E Smith, J R Tysome
PMID: 31964436   DOI: 10.1017/S0022215120000158

Abstract

Topical nasal decongestants are frequently used as part of the medical management of symptoms related to Eustachian tube dysfunction.
This study aimed to assess the effect of topical xylometazoline hydrochloride sprayed in the anterior part of the nose on Eustachian tube active and passive opening in healthy ears.
Active and passive Eustachian tube function was assessed in healthy subjects before and after intranasal administration of xylometazoline spray, using tympanometry, video otoscopy, sonotubometry, tubo-tympano-aerodynamic-graphy and tubomanometry.
Resting middle-ear pressures were not significantly different following decongestant application. Eustachian tube opening rate was not significantly different following the intervention, as measured by all function tests used. Sonotubometry data showed a significant increase in the duration of Eustachian tube opening following decongestant application.
There remains little or no evidence that topical nasal decongestants improve Eustachian tube function. Sonotubometry findings do suggest that further investigation with an obstructive Eustachian tube dysfunction patient cohort is warranted.


Solid-Phase Microextraction Fiber in Face Mask for

Zi-Cheng Yuan, Wen Li, Lin Wu, Dou Huang, Manman Wu, Bin Hu
PMID: 32786499   DOI: 10.1021/acs.analchem.0c02118

Abstract

Molecular analysis of exhaled breath aerosol (EBA) with simple procedures represents a key step in clinical and point-of-care applications. Due to the crucial health role, a face mask now is a safety device that helps protect the wearer from breathing in hazardous particles such as bacteria and viruses in the air; thus exhaled breath is also blocked to congregate in the small space inside of the face mask. Therefore, direct sampling and analysis of trace constituents in EBA using a face mask can rapidly provide useful insights into human physiologic and pathological information. Herein, we introduce a simple approach to collect and analyze human EBA by combining a face mask with solid-phase microextraction (SPME) fiber. SPME fiber was inserted into a face mask to form SPME-in-mask that covered nose and mouth for
sampling of EBA, and SPME fiber was then coupled with direct analysis in real-time mass spectrometry (DART-MS) to directly analyze the molecular compositions of EBA under ambient conditions. The applicability of SPME-in-mask was demonstrated by direct analysis of drugs and metabolites in oral and nasal EBA. The unique features of SPME-in-mask were also discussed. Our results showed that this method is enabled to analyze volatile and nonvolatile analytes in EBA and is expected to have a significant impact on human EBA analysis in clinical applications. We also hope this method will inspire biomarker screening of some respiratory diseases that usually required wearing of a face mask in daily life.


Safety of the use of xylometazoline nasal spray in young children undergoing lacrimal surgery: an observational study

Varajini Joganathan, Bijan Beigi
PMID: 29077183   DOI: 10.5301/ejo.5001054

Abstract

It is common practice to prepare the nasal mucosa with decongestant in children undergoing lacrimal surgery. Xylometazoline 0.05% (Otrivine) nasal spray is commonly used. It has been reported to cause cardiovascular side effects. In the absence of formal guidelines on the safety of the use of nasal decongestants in children, we reviewed our practice to answer the question: How safe is preoperative use of xylometazoline in children undergoing lacrimal surgery? To our knowledge, this is the first study to address the potential side effects of the use of xylometazoline preoperatively in children undergoing lacrimal surgery.
This was a retrospective analysis of medical notes of children undergoing lacrimal surgery with the use of preoperative intranasal xylometazoline 0.05% over a 5-year period.
Twenty-nine children, age 1-6 years (mean 3 years), underwent lacrimal surgery under general anesthesia with preoperative use of intranasal xylometazoline. Topical intranasal 1:10,000 adrenaline was used during surgery in all patients. All children were found to have uneventful surgery and recovery from anesthesia.
Xylometazoline 0.05% intranasal use for prelacrimal surgery was found to be effective and safe. Addition of sympathomimetic topical adrenaline (1:10,000) did not impose any risks. The type of general anesthesia may influence the cardiovascular side effects anecdotally recorded during xylometazoline use.


Atropine toxicity caused by erroneous intranasal administration in a pediatric patient: case report

Lama S Alaula, Mohammad Al-Kadi, Abdullah Almajed, Riyadh Alhedaithy
PMID: 31381360   DOI: 10.5144/0256-4947.2019.279

Abstract

A 28-month-old boy mistakenly received intranasal atropine sulfate instead of Otrivin (xylometazoline hydrochloride) for the treatment of adenoid hypertrophy. Later on, he came to the emergency department with anticholinergic manifestations after the administration of multiple drops. The child presented with a tonic-clonic seizure lasting for a few minutes, followed by a brief loss of consciousness, vomiting, agitation, and irritability, all of which were stabilized by a dose of intravenous lorazepam. Subsequently, he was admitted to the pediatric intensive care unit for observation. Afterwards, he developed agitation and unsteady gait, both of which resolved after receiving neostigmine. Eventually, the child became asymptomatic and was discharged home. To the best of our knowledge, only one similar case has been reported in the literature. SIMILAR CASES PUBLISHED: 1.


STAS Domain Only Proteins in Bacterial Gene Regulation

Brian E Moy, J Seshu
PMID: 34235094   DOI: 10.3389/fcimb.2021.679982

Abstract

Sulfate Transport Anti-Sigma antagonist domains (Pfam01740) are found in all branches of life, from eubacteria to mammals, as a conserved fold encoded by highly divergent amino acid sequences. These domains are present as part of larger SLC26/SulP anion transporters, where the STAS domain is associated with transmembrane anchoring of the larger multidomain protein. Here, we focus on STAS Domain only Proteins (SDoPs) in eubacteria, initially described as part of the
Regulation of Sigma B (RSB) regulatory system. Since their description in
, SDoPs have been described to be involved in the regulation of sigma factors, through partner-switching mechanisms in various bacteria such as:
, among others. In addition to playing a canonical role in partner-switching with an anti-sigma factor to affect the availability of a sigma factor, several eubacterial SDoPs show additional regulatory roles compared to the original RSB system of
This is of great interest as these proteins are highly conserved, and often involved in altering gene expression in response to changes in environmental conditions. For many of the bacteria we will examine in this review, the ability to sense environmental changes and alter gene expression accordingly is critical for survival and colonization of susceptible hosts.


Dexpanthenol: An Overview of its Contribution to Symptom Relief in Acute Rhinitis Treated with Decongestant Nasal Sprays

Ralph Mösges, Kija Shah-Hosseini, Hans-Peter Hucke, Marie-Josefine Joisten
PMID: 28695477   DOI: 10.1007/s12325-017-0581-0

Abstract

Nasal blockage is the most bothersome symptom of acute rhinitis. Nasal decongestant sprays containing alpha-sympathomimetics, such as oxymetazoline and xylometazoline, have a rapid onset of action. However, this effect decreases with repeated application and, furthermore, the ciliary function of the nasal mucosa is practically paralyzed. Dexpanthenol promotes cell proliferation and protects the epithelium. Combining these two agents has demonstrated beneficial synergetic effects on the symptoms of acute rhinitis. In a post hoc analysis of a large-scale double-blind, active-controlled study including 152 patients, we could demonstrate that the benefit of added dexpanthenol appears as early as on the third day of the combined application of xylometazoline and dexpanthenol in terms of complete or near-to-complete freedom from symptoms. After 5 days, 47% of the patients were cured under the combined treatment compared with only 1% under xylometazoline monotherapy. These data show that the addition of dexpanthenol to an alpha-sympathomimetic nasal spray not only improves its tolerability but also further increases its effectiveness and leads to expedited cure.
Klosterfrau Healthcare Group.


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